1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR predictions (based on molecular structure and analogous compounds):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Piperidine H-2 (adjacent to COOH) | 3.2–3.5 | Multiplet |
| Piperidine H-3, H-6 | 1.6–2.1 | Multiplet |
| CH₂CF₂H (difluoroethyl) | 2.8–3.2 | Triplet (²J~ₕf~ = 15 Hz) |
| COOH | 12.0–12.5 | Broad singlet |
¹³C NMR assignments :
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C=O (carboxylic acid) | 170–175 |
| Piperidine C-2 | 50–55 |
| CF₂ (difluoroethyl) | 110–115 (¹J~CF~ = 240–260 Hz) |
The geminal difluoro group splits adjacent proton signals due to coupling with fluorine nuclei (²J~HF~ ≈ 47–50 Hz).
Mass Spectrometric Fragmentation Patterns
Key fragmentation pathways (electron ionization):
- Molecular ion : m/z 193.1 ([M]⁺- )
- Major fragments :
- m/z 148.1 ([M – COOH]⁺)
- m/z 112.0 ([C₅H₁₀NF₂]⁺, piperidine ring + difluoroethyl group)
- m/z 84.1 ([C₅H₁₀N]⁺, protonated piperidine)
Fragmentation mechanism :
- Decarboxylation of the carboxylic acid group (–44 Da).
- Cleavage of the C–N bond between the piperidine and difluoroethyl group.
Infrared (IR) Vibrational Mode Assignments
| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| ν(O–H) (carboxylic acid) | 2500–3300 | Broad |
| ν(C=O) | 1680–1720 | Strong |
| δ(N–H) (piperidine) | 1550–1600 | Medium |
| ν(C–F) | 1100–1250 | Strong |
| Ring puckering (piperidine) | 700–800 | Weak |
The C–F stretching vibrations appear as two distinct peaks due to coupling between the fluorine atoms.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-7(10)5-11-4-2-1-3-6(11)8(12)13/h6-7H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCWPUKRCHFAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Reaction with Difluoroethylating Agents: The piperidine derivative is reacted with difluoroethylating agents under controlled conditions to introduce the difluoroethyl group.
Carboxylation: The intermediate product is then subjected to carboxylation reactions to introduce the carboxylic acid group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the difluoroethyl group or the carboxylic acid group is replaced by other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid is being investigated for its potential as a drug candidate due to its unique structural features. The difluoroethyl group enhances binding affinity to biological targets, which is critical in drug design.
- Biological Activity : Research indicates that this compound may interact with specific enzymes or receptors, potentially influencing neurotransmission and metabolic pathways. Its structural characteristics suggest possible roles in modulating biological functions relevant to neurological health.
Organic Synthesis
The compound serves as a useful building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex piperidine derivatives and other fluorinated compounds. This versatility makes it valuable for creating novel pharmaceuticals and agrochemicals.
- Reactions : The compound can participate in various chemical reactions such as nucleophilic substitutions and oxidation, making it suitable for diverse synthetic pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid | Trifluoroethyl group | Enhanced stability and reactivity |
| N-(3,3-difluoropropyl)piperidine-2-carboxamide | Different fluorinated chain | Potentially different biological activity |
| 4-(trifluoromethyl)piperidine-1-carboxylic acid | Trifluoromethyl group at position 4 | Unique electronic properties affecting reactivity |
This table highlights the unique properties of this compound compared to similar compounds, emphasizing its distinct applications in research contexts.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory effects of this compound on specific protein targets. Results indicated that the difluoroethyl moiety significantly enhances binding affinity, leading to effective inhibition of target enzymes involved in metabolic pathways. This finding suggests potential therapeutic applications in conditions related to enzyme dysregulation.
Case Study 2: Neurotransmission Modulation
Research focusing on the compound's interaction with neurotransmitter receptors revealed promising results. The presence of the difluoroethyl group was found to facilitate stronger interactions with receptor sites compared to non-fluorinated analogs. This property positions the compound as a candidate for developing treatments for neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The difluoroethyl group and the piperidine ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: Piperidine-2-carboxylic Acid vs. Piperidine-3-carboxylic Acid Derivatives
- 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid (CAS: 18729-72-1) shares the same substituents but positions the carboxylic acid group at position 3 instead of 2. Its molecular weight (301.75 g/mol) is higher due to additional functional groups in other analogs listed in the same source .
Fluorination Patterns: Difluoroethyl vs. Difluoropiperidine
- 5,5-Difluoropiperidine-2-carboxylic acid (CAS: 1255663-89-8, C₆H₉F₂NO₂) incorporates fluorine atoms directly on the piperidine ring (positions 5 and 5) rather than as a side chain. This configuration reduces lipophilicity (smaller molecular weight: 177.14 g/mol) compared to the target compound, which may influence solubility and membrane permeability .
Substituent Effects: Ethyl vs. Difluoroethyl Groups
Heterocyclic Analogs: Piperidine vs. Pyrazole Derivatives
- 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1006486-39-0, C₆H₆F₂N₂O₂) replaces the piperidine ring with a pyrazole ring. Pyrazole derivatives often exhibit distinct electronic properties and binding modes due to aromaticity, which may alter biological activity compared to piperidine-based structures .
Bulky Substituents: Benzodioxin and Aromatic Groups
- 1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperidine-2-carboxylic acid (C₁₅H₁₇NO₅) introduces a benzodioxin carbonyl group, significantly increasing molecular weight (291.30 g/mol) and lipophilicity. Such bulky groups may hinder bioavailability but improve target specificity in enzyme inhibition .
- 1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid (CAS: Not specified) includes a sulfamoylbenzoyl group, enhancing electron-withdrawing effects and acidity (pKa ~3–4) compared to the target compound’s carboxylic acid .
Electron-Withdrawing Substituents: Sulfonyl and Nitro Groups
- 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid (CAS: 1214141-18-0, C₁₃H₁₆N₂O₆S) contains a methylsulfonyl and nitro group, which strongly withdraw electrons, increasing acidity (pKa ~1–2) and reactivity. These properties contrast with the moderate electronic effects of the difluoroethyl group in the target compound .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|---|
| 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid | 1218200-72-6 | C₈H₁₃F₂NO₂ | 193.19 | Difluoroethyl side chain, piperidine ring | Drug design, enzyme inhibition |
| 5,5-Difluoropiperidine-2-carboxylic acid | 1255663-89-8 | C₆H₉F₂NO₂ | 177.14 | Fluorinated piperidine ring | Bioactive intermediates |
| 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid | 1006486-39-0 | C₆H₆F₂N₂O₂ | 188.12 | Pyrazole ring, difluoroethyl group | Antimicrobial agents |
| 1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperidine-2-carboxylic acid | Not specified | C₁₅H₁₇NO₅ | 291.30 | Benzodioxin carbonyl group | Enzyme inhibitors, CNS drugs |
| 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid | 1214141-18-0 | C₁₃H₁₆N₂O₆S | 328.34 | Sulfonyl, nitro groups | Reactive intermediates, proteomics |
Key Research Findings
- Metabolic Stability: The difluoroethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs like 2-ethyl-piperidine-2-carboxylic acid .
- Lipophilicity : Fluorinated derivatives generally exhibit balanced logP values (~1.5–2.5), favoring membrane permeability without excessive hydrophobicity .
Biological Activity
1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid is a synthetic compound derived from piperidine-2-carboxylic acid, which is a naturally occurring intermediate in the L-lysine metabolic pathway. This compound features a piperidine ring, a carboxylic acid group, and a 2,2-difluoroethyl substituent. The introduction of fluorine atoms is known to enhance biological activity through improved binding interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The structural components include:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Carboxylic Acid Group : Characterized by the functional group -COOH.
- Difluoroethyl Group : An ethyl group where two hydrogen atoms are replaced by fluorine atoms.
This unique structure suggests potential for hydrogen bonding and lipophilicity, which can influence its solubility and interaction with biomolecules.
This compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the difluoroethyl group enhances the compound's binding affinity due to increased hydrophobic interactions and potential for forming hydrogen bonds .
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antiviral Activity : Preliminary studies suggest that derivatives of piperidine compounds can possess antiviral properties. The specific activity against viral infections remains to be fully characterized for this compound .
- Cytotoxicity : In vitro studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity profile of this compound needs further investigation to establish its efficacy against specific cancer types .
Case Studies
Several studies have explored the biological activity of related piperidine derivatives, providing insights into the potential applications of this compound:
-
Anticancer Studies : Research on piperidine derivatives has demonstrated their ability to inhibit cancer cell proliferation. For example, compounds exhibiting similar structural features have shown IC50 values in the low micromolar range against various cancer cell lines .
Compound Cell Line IC50 (µM) Compound A HeLa (Cervical) 1.4 Compound B BxPC-3 (Pancreatic) 0.5 This compound TBD TBD
Comparative Studies
Comparative analysis with other piperidine derivatives indicates that the introduction of fluorinated groups can enhance biological activity through improved receptor binding and selectivity .
Q & A
Q. What are the recommended safety protocols for handling 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid in laboratory settings?
- Methodological Answer: Handling requires adherence to OSHA and EU safety standards. Use fully encapsulated protective suits, respirators with NIOSH/EC-certified cartridges, and chemical-resistant gloves. Avoid environmental release into drainage systems. Conduct regular air quality monitoring to ensure exposure levels remain below 0.1% concentration thresholds, as carcinogenicity is flagged by IARC and ACGIH . Fume hoods and closed-system transfers are mandatory during synthesis or purification steps.
Q. What synthetic routes are documented for preparing this compound?
- Methodological Answer: A multi-step synthesis is described in EP 4374877 A2:
Start with 2-ethyl-piperidine-2-carboxylic acid hydrochloride.
React with 2,3-difluoro-benzaldehyde under inert conditions (e.g., Pd(OAc)₂, tert-butyl XPhos, Cs₂CO₃ in tert-butanol at 40–100°C).
Isolate intermediates via acid-base extraction and column chromatography.
Yields vary based on reaction conditions (e.g., 72-hour acetonitrile reflux with K₂CO₃ improves esterification efficiency) .
Q. How can the purity of this compound be validated?
- Methodological Answer: Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) coupled with UV detection at 254 nm. Confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆, δ 1.2–3.8 ppm for piperidine protons) and FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹). Mass spectrometry (ESI+) should match the theoretical m/z of 221.2 [M+H]⁺ .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer: Apply density functional theory (DFT) using Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Solvent effects (e.g., acetonitrile) are modeled via the SMD continuum approach. Compare predicted nucleophilic/electrophilic sites with experimental results from SNAr or cross-coupling reactions .
Q. What strategies resolve discrepancies in reported spectroscopic data for this compound?
- Methodological Answer: Cross-validate data using orthogonal techniques:
- NMR: Assign diastereotopic protons via COSY and NOESY.
- X-ray crystallography: Resolve ambiguous stereochemistry (e.g., piperidine ring conformation).
- Tandem MS/MS: Fragment ions (e.g., m/z 177.1 from decarboxylation) confirm backbone integrity.
Discrepancies may arise from solvent polarity or pH-dependent tautomerism .
Q. How can toxicological risks be mitigated during in vitro studies?
- Methodological Answer: Conduct Ames tests (TA98/TA100 strains) to assess mutagenicity. For cell-based assays, use IC₅₀ values from MTT assays to define safe working concentrations (<10 µM). Implement waste neutralization protocols (e.g., 10% sodium bicarbonate for acid quenching) to prevent environmental contamination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
